molecular formula C29H34N4O3 B2519498 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione CAS No. 887211-29-2

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

Cat. No.: B2519498
CAS No.: 887211-29-2
M. Wt: 486.616
InChI Key: HKIRKSVAEYCMJL-UHFFFAOYSA-N
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C29H34N4O3 and its molecular weight is 486.616. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This compound features an indole core, azepane ring, and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C31H36N4O5S
  • Molecular Weight : 576.71 g/mol
  • CAS Number : 436087-09-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Glycine Transporters (GlyT) : Research indicates that modifications in the azepane structure can enhance the potency of GlyT inhibitors, suggesting that similar mechanisms may apply to this compound .
  • Targeting Cannabinoid Receptors : Compounds with similar structures have shown potential as selective cannabinoid receptor CB2 agonists, which could be relevant for inflammatory pain management .
  • Anticancer Activity : The indole structure is known for its anticancer properties, potentially through the modulation of cell signaling pathways involved in tumor growth and metastasis.

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer activities of compounds related to the indole and azepane frameworks. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

Study ReferenceCompound TestedActivityResult
GlyT InhibitorCNS PenetrationIC50 = 37 nM
CB2 AgonistAnalgesic EffectEC50 = 21.0 nM

Case Study: Analgesic Effects

A recent study highlighted the analgesic effects of azepane derivatives targeting CB2 receptors. The findings suggest that these compounds can provide pain relief without the psychoactive effects associated with CB1 receptor activation . This presents a promising avenue for developing new pain management therapies.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable brain-plasma ratios for select derivatives, indicating good central nervous system (CNS) penetration which is essential for neuropharmacological applications .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neuropharmacology :
    • In vitro assays revealed that the compound exhibited binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A). This suggests potential use in developing antidepressants or anxiolytics.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
NeuropharmacologySerotonin receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Industrial Applications

Beyond its biological implications, this compound has potential uses in:

  • Material Science : As a building block in organic synthesis for creating novel materials with specific properties.
  • Catalysis : Its unique structure may serve as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRKSVAEYCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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